molecular formula C16H23N7O2S B13372753 N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B13372753
M. Wt: 377.5 g/mol
InChI Key: HFDPOKZXBIVLTB-UHFFFAOYSA-N
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Description

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound featuring a thiazole ring and a tetraazole moiety

Properties

Molecular Formula

C16H23N7O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-methyl-2-[2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H23N7O2S/c1-17-13(24)7-12-9-26-15(19-12)20-14(25)8-16(5-3-2-4-6-16)10-23-11-18-21-22-23/h9,11H,2-8,10H2,1H3,(H,17,24)(H,19,20,25)

InChI Key

HFDPOKZXBIVLTB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

. The final step is the coupling of the thiazole and tetraazole intermediates with the cyclohexyl acetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and Huisgen cycloaddition, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted thiazoles.

Mechanism of Action

The mechanism of action of N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

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